molecular formula C9H17Cl3N4 B2444288 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride CAS No. 2094607-70-0

2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride

Cat. No. B2444288
CAS RN: 2094607-70-0
M. Wt: 287.61
InChI Key: TUCZHTCUYAFECE-UHFFFAOYSA-N
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Description

“2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride” is a chemical compound with the CAS Number: 2094607-70-0 . It has a molecular weight of 287.62 and its IUPAC name is 2-(piperazin-1-ylmethyl)pyrazine trihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride” is 1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 287.62 .

Scientific Research Applications

Anticancer Drug Development

Pyrazine compounds have been studied for their potential as anticancer drugs . For example, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride has been identified as an active and acceptable cytotoxic agent . This suggests that related compounds, such as 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride, could also have potential in this area.

Tuberculosis Treatment

Pyrazine derivatives have been used in the development of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride could potentially be used in similar applications.

Spectrophotometric Analysis

Piperazine-based derivatives have been used as derivatization reagents for the carboxyl groups on peptides . This suggests that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride could potentially be used in spectrophotometric analysis.

Antiproliferative Activity

Compounds containing piperazine and pyrazine moieties have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines . This suggests that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride could potentially be used in similar applications.

Synthesis of Novel Derivatives

The synthesis of novel derivatives has also been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity. This suggests that 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride could potentially be used in the synthesis of novel derivatives for anticancer applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels .

Mode of Action

Piperazine derivatives can act as ligands, binding to their target proteins and modulating their activity . The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets involved.

properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCZHTCUYAFECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride

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